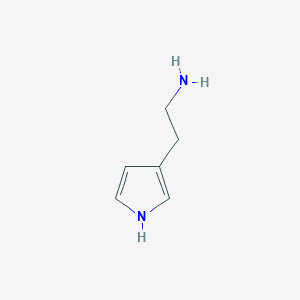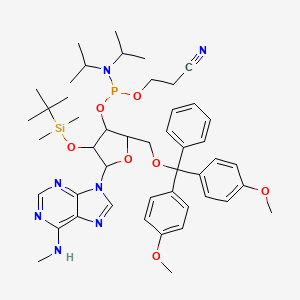![molecular formula C13H17BN2O6S B12294029 2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid CAS No. 415697-58-4](/img/structure/B12294029.png)
2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a phenyl ring, further modified with an isoxazole moiety and a sulfonamide group. The presence of these functional groups endows the compound with distinctive chemical properties and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Boronic Acid Group: The final step involves the coupling of the sulfonamide-isoxazole intermediate with a boronic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfonamide group can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the sulfonamide group can produce primary amines.
Scientific Research Applications
2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anticancer agent and in the treatment of inflammatory diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of enzymes that contain these functional groups. Additionally, the sulfonamide group can interact with protein active sites, further modulating enzyme activity. These interactions can disrupt key biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler analog that lacks the isoxazole and sulfonamide groups, used primarily in organic synthesis.
Sulfonamide Derivatives: Compounds that contain the sulfonamide group but lack the boronic acid moiety, used as antibiotics and enzyme inhibitors.
Isoxazole Derivatives: Compounds that contain the isoxazole ring but lack the boronic acid and sulfonamide groups, studied for their anti-inflammatory and antimicrobial properties.
Uniqueness
2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This combination allows for versatile reactivity and the potential for multiple applications in various fields of research.
Properties
| 415697-58-4 | |
Molecular Formula |
C13H17BN2O6S |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
[2-[(4,5-dimethyl-1,2-oxazol-3-yl)-(methoxymethyl)sulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H17BN2O6S/c1-9-10(2)22-15-13(9)16(8-21-3)23(19,20)12-7-5-4-6-11(12)14(17)18/h4-7,17-18H,8H2,1-3H3 |
InChI Key |
XTSDSAAYFBVLJT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N(COC)C2=NOC(=C2C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyacetic acid](/img/structure/B12293961.png)
![methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12293963.png)




